3-(Trifluoromethoxy)piperidine hydrochloride
Overview
Scientific Research Applications
1. Role in Medicinal Chemistry
3-(Trifluoromethoxy)piperidine hydrochloride is a key component in medicinal chemistry, particularly in the synthesis of complex pharmaceutical compounds. A study by Garcia-Vázquez et al. (2021) highlights its use as a crucial building block for creating fluorinated piperidines, which are instrumental in drug discovery. This compound's functional versatility allows for chemoselective derivatization, providing a pathway to synthesize diverse analogs with high diastereoselectivity (García-Vázquez et al., 2021).
2. Catalytic Applications
The compound plays a significant role in catalysis. Chen et al. (2015) reported its involvement in the first catalytic trifluoromethoxylation of unactivated alkenes. This process uses 3-OCF3 substituted piperidines and is a breakthrough in the synthesis of sp(3) C-OCF3 bonds, demonstrating the compound's utility in advanced chemical synthesis (Chen et al., 2015).
3. Synthesis of Heterocyclic Compounds
This compound is also essential in the synthesis of heterocyclic compounds. For instance, Rioton et al. (2015) explored the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, achieved via an aziridinium intermediate, to synthesize 2-substituted 2-(trifluoromethyl)pyrrolidines. This synthesis is crucial for incorporating quaternary centers in heterocyclic chemistry (Rioton et al., 2015).
4. Structural and Spectroscopic Studies
In addition to its applications in synthesis, this compound is subject to extensive structural and spectroscopic studies. Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a compound structurally related to this compound, using X-ray diffraction and other spectroscopic techniques. Such studies are vital for understanding the physical and chemical properties of these compounds (Szafran et al., 2007).
Properties
IUPAC Name |
3-(trifluoromethoxy)piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUKHXXEPUCJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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